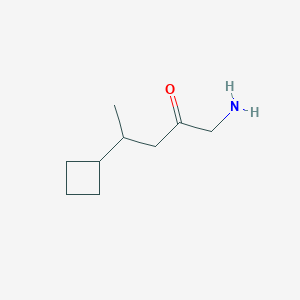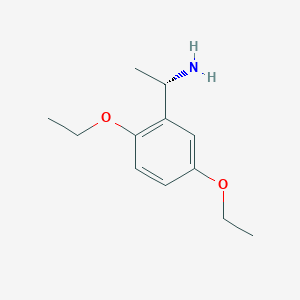![molecular formula C14H10Cl2N2O3 B13163569 4-Chloro-3-({[(3-chlorophenyl)amino]carbonyl}amino)benzoic acid](/img/structure/B13163569.png)
4-Chloro-3-({[(3-chlorophenyl)amino]carbonyl}amino)benzoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Chloro-3-({[(3-chlorophenyl)amino]carbonyl}amino)benzoic acid is an organic compound characterized by the presence of chloro and amino groups attached to a benzoic acid core
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-3-({[(3-chlorophenyl)amino]carbonyl}amino)benzoic acid typically involves the reaction of 4-chlorobenzoic acid with 3-chlorophenyl isocyanate. The reaction is carried out in a nonchlorinated organic solvent, such as toluene, at temperatures ranging from 20°C to 60°C. The reaction mixture is then heated to a maximum of 70°C to ensure complete reaction .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
4-Chloro-3-({[(3-chlorophenyl)amino]carbonyl}amino)benzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the nitro groups to amino groups.
Substitution: Halogen substitution reactions can replace the chloro groups with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and hydrogen gas in the presence of a palladium catalyst are used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium hydroxide or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while reduction can produce amines.
Wissenschaftliche Forschungsanwendungen
4-Chloro-3-({[(3-chlorophenyl)amino]carbonyl}amino)benzoic acid has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 4-Chloro-3-({[(3-chlorophenyl)amino]carbonyl}amino)benzoic acid involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact pathways and targets depend on the specific application and the biological system being studied .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Chloro-3-(trifluoromethyl)benzoic acid: Similar in structure but with a trifluoromethyl group instead of an amino group.
4-Chloro-3-[(3-nitrophenyl)amino]sulfonyl-benzoic acid: Contains a sulfonyl group and a nitrophenyl group.
Uniqueness
4-Chloro-3-({[(3-chlorophenyl)amino]carbonyl}amino)benzoic acid is unique due to its specific combination of chloro and amino groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specific applications in research and industry.
Eigenschaften
Molekularformel |
C14H10Cl2N2O3 |
|---|---|
Molekulargewicht |
325.1 g/mol |
IUPAC-Name |
4-chloro-3-[(3-chlorophenyl)carbamoylamino]benzoic acid |
InChI |
InChI=1S/C14H10Cl2N2O3/c15-9-2-1-3-10(7-9)17-14(21)18-12-6-8(13(19)20)4-5-11(12)16/h1-7H,(H,19,20)(H2,17,18,21) |
InChI-Schlüssel |
YVJFUGSOVOSVRP-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC(=C1)Cl)NC(=O)NC2=C(C=CC(=C2)C(=O)O)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![tert-butyl N-[4-(4-aminopiperidin-1-yl)-4-oxobutan-2-yl]-N-ethylcarbamate](/img/structure/B13163486.png)
![2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-oxo-4-phenylbutanoic acid](/img/structure/B13163488.png)


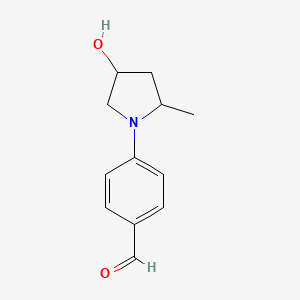


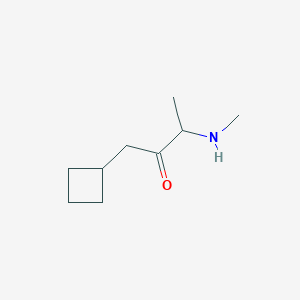
![4-[1-(Aminomethyl)cyclopropyl]-4-hydroxycyclohexan-1-one](/img/structure/B13163535.png)

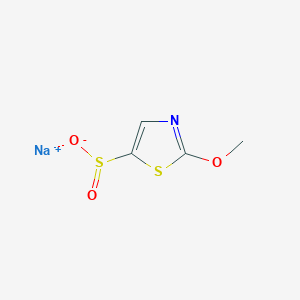
![2-Aminobicyclo[3.1.0]hexane-2-carboxylic acid](/img/structure/B13163556.png)
